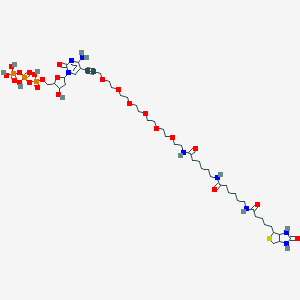
2-Oxo-Zoniporide Hydrochloride
Übersicht
Beschreibung
2-Oxo-Zoniporide Hydrochloride is a compound that falls under the category of cardiac drugs and beta blockers . It is available in a neat product format . The compound has a molecular weight of 372.81 and a molecular formula of C17H16N6O2•HCl .
Synthesis Analysis
The synthesis of 2-Oxo-Zoniporide Hydrochloride involves a practical bacterial biotransformation system, ecoAO . This system is a cell paste of MoCo-producing Escherichia coli strain TP1017 expressing human Aldehyde Oxidase (AO). It exhibits specific activity toward known substrates, including zoniporide, which it transforms into 2-oxo-zoniporide .Molecular Structure Analysis
The molecular structure of 2-Oxo-Zoniporide Hydrochloride is represented by the formula C17H16N6O2•HCl . This indicates that the compound contains 17 carbon atoms, 16 hydrogen atoms, 6 nitrogen atoms, 2 oxygen atoms, and one chloride ion .Chemical Reactions Analysis
The ecoAO system is capable of biotransforming known AO-metabolized drugs, including zoniporide, into their respective metabolites . In the case of zoniporide, it is transformed into 2-oxo-zoniporide .Physical And Chemical Properties Analysis
2-Oxo-Zoniporide Hydrochloride is a solid compound . It should be stored at -20° C . The compound has a melting point of >280° C (dec.) .Wissenschaftliche Forschungsanwendungen
Aldehyde Oxidase Activity in Human Skin
- Study Focus : Investigating the activity of aldehyde oxidase (AO) in human skin, which metabolizes drugs like Zoniporide to 2-oxo-zoniporide.
- Findings : Demonstrated significant activity of AO in human skin, suggesting its role in cutaneous drug metabolism.
- Relevance : Highlights the skin's capacity to metabolize therapeutic drugs like Zoniporide, impacting their efficacy and safety.
- Reference : (Manevski et al., 2014).
Metabolism and Excretion of Zoniporide in Humans
- Study Focus : Examining the excretion and metabolism of Zoniporide in humans, particularly the formation of 2-oxozoniporide.
- Findings : Identified 2-oxozoniporide as a major metabolite in humans, suggesting the central role of AO in Zoniporide metabolism.
- Relevance : Provides insights into the human-specific metabolic pathways for Zoniporide.
- Reference : (Dalvie et al., 2010).
Structural Influence on Zoniporide Metabolism
- Study Focus : Investigating how structural variations affect the metabolism of Zoniporide.
- Findings : Concluded that specific structural elements in Zoniporide are crucial for its AO-catalyzed oxidation to 2-oxozoniporide.
- Relevance : Assists in understanding the molecular interactions critical for Zoniporide's metabolism, which can inform drug design.
- Reference : (Dalvie et al., 2012).
ecoAO: Study of Human Aldehyde Oxidases in Drug Metabolism
- Study Focus : Developing a bacterial system (ecoAO) for studying human AO's role in drug metabolism.
- Findings : Demonstrated the utility of ecoAO in metabolizing drugs like Zoniporide to 2-oxo-zoniporide.
- Relevance : Provides a practical tool for predicting drug metabolism, improving the understanding of drugs like Zoniporide in the human body.
- Reference : (Paragas et al., 2017).
Interspecies Variation in Zoniporide Metabolism
- Study Focus : Comparing Zoniporide metabolism across different species.
- Findings : Found significant variations in how species metabolize Zoniporide, with some species lacking the ability to convert it to 2-oxozoniporide.
- Relevance : Offers insights into species-specific responses to Zoniporide, crucial for its application in both human medicine and veterinary practices.
- Reference : (Dalvie et al., 2013).
Safety And Hazards
Zukünftige Richtungen
The ecoAO system, which is used in the synthesis of 2-Oxo-Zoniporide Hydrochloride, promises to provide easy access to metabolites with the potential to improve pharmacokinetic clearance predictions and guide drug development . This suggests that 2-Oxo-Zoniporide Hydrochloride and similar compounds could play a significant role in future pharmaceutical research and development.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2.ClH/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12;/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNQWOPWCHKKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-Zoniporide Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)
![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)
![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)